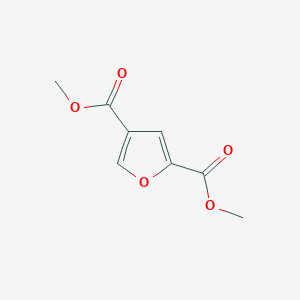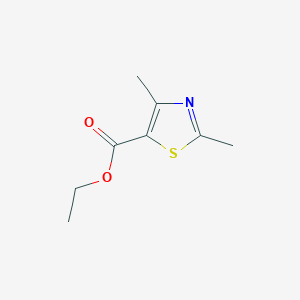
Tetramethylphosphoniumchlorid
Übersicht
Beschreibung
Tetramethylphosphonium chloride is a quaternary phosphonium salt with the chemical formula [(CH₃)₄P]Cl. It is a colorless, crystalline compound that is highly soluble in water and polar organic solvents. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Tetramethylphosphonium chloride has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
Target of Action
Tetramethylphosphonium chloride is a type of organophosphorus compound
Mode of Action
It’s known that organophosphorus compounds can act as ligands, binding to metal ions in various biochemical processes . The exact interaction of Tetramethylphosphonium chloride with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
Organophosphorus compounds are known to play roles in a variety of biochemical pathways, often involving the formation of p-c bonds .
Action Environment
The action, efficacy, and stability of Tetramethylphosphonium chloride can be influenced by various environmental factors. For instance, the compound is known to decompose when heated . Therefore, temperature could be a significant factor affecting its stability and action. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylphosphonium chloride can be synthesized through several methods:
Direct Synthesis: One common method involves the reaction of chloromethane with white phosphorus at temperatures between 300-310°C in a Pyrex glass vessel.
Alternative Synthesis: Another method includes the reaction of trimethylphosphine with dichloromethane, which also yields tetramethylphosphonium chloride as a byproduct.
Industrial Production Methods: In industrial settings, tetramethylphosphonium chloride is typically produced through the direct synthesis method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Tetramethylphosphonium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form trimethylphosphine and chloromethane.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Tetramethylphosphonium chloride can be involved in redox reactions, although these are less common compared to its substitution reactions.
Common Reagents and Conditions:
Reagents: Common reagents include chloromethane, white phosphorus, and dichloromethane.
Conditions: Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Thermal Decomposition: Trimethylphosphine, chloromethane, ethylene, and hydrogen chloride.
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Tetramethylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:
Tetramethylammonium chloride: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetraphenylphosphonium chloride: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Tetrabutylphosphonium chloride: Contains butyl groups, which affect its solubility and reactivity.
Uniqueness: Tetramethylphosphonium chloride is unique due to its high reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
tetramethylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUXFRJVIXVSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583495 | |
| Record name | Tetramethylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1941-19-1 | |
| Record name | Tetramethylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)




![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)


![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)




